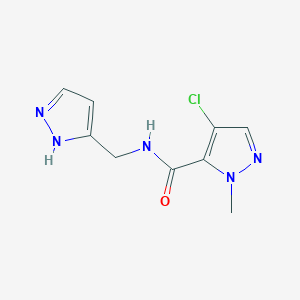
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Amidation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-クロロ-1-メチル-N-(1H-ピラゾール-3-イルメチル)-1H-ピラゾール-5-カルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
作用機序
The mechanism of action of 4-chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
1H-pyrazole-5-carboxamide: A simpler analog without the chlorine and methyl groups.
4-chloro-1H-pyrazole-5-carboxamide: Lacks the methyl and pyrazol-3-ylmethyl groups.
1-methyl-1H-pyrazole-5-carboxamide: Lacks the chlorine and pyrazol-3-ylmethyl groups.
Uniqueness
4-Chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the chlorine and methyl groups, as well as the pyrazol-3-ylmethyl substituent. These structural features may contribute to its specific biological activities and chemical reactivity.
特性
分子式 |
C9H10ClN5O |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
4-chloro-2-methyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10ClN5O/c1-15-8(7(10)5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14) |
InChIキー |
DDKLDNLDIGUWJJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















